molecular formula C13H22N2O B2855290 N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide CAS No. 2361657-94-3

N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide

Cat. No.: B2855290
CAS No.: 2361657-94-3
M. Wt: 222.332
InChI Key: UXSZZAFNOHTZBQ-UHFFFAOYSA-N
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Description

N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide is a compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. Piperidine derivatives are known for their significant roles in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide typically involves the formation of the piperidine ring followed by the introduction of the cyclopropylmethyl and prop-2-enamide groups. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through hydrogenation or cyclization reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product. The scalability of these methods is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets. The piperidine ring is known to interact with various biological receptors, potentially modulating their activity. The cyclopropylmethyl and prop-2-enamide groups may further influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity. Its combination of a piperidine ring with cyclopropylmethyl and prop-2-enamide groups sets it apart from other piperidine derivatives, potentially offering unique advantages in various applications.

Properties

IUPAC Name

N-[[1-(cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-2-13(16)14-9-11-5-7-15(8-6-11)10-12-3-4-12/h2,11-12H,1,3-10H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSZZAFNOHTZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCN(CC1)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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